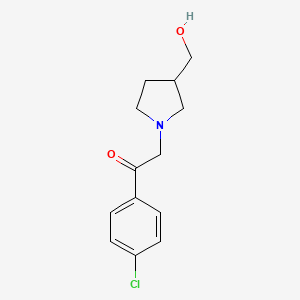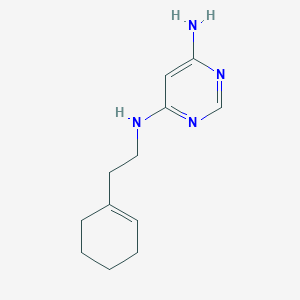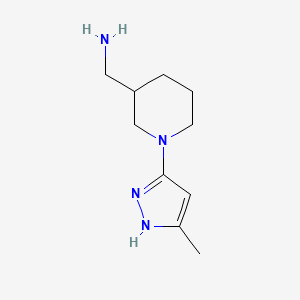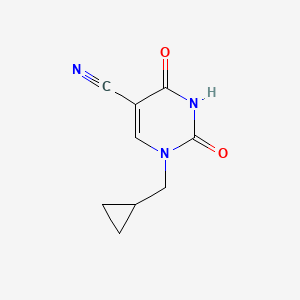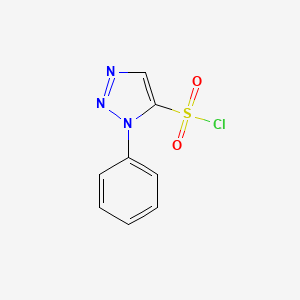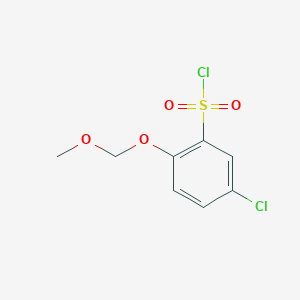![molecular formula C12H17NO4S B1475305 2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-47-7](/img/structure/B1475305.png)
2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a member of the indole family and acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of new acylhydrazones derived from 2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid have been synthesized, showing strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were evaluated for their anti-HIV, antimicrobial activities, and potential as drug candidates through computational prediction of ADME and toxicity profiles, indicating their compliance with Lipinski's rule of five for good solubility and permeability (Tatar et al., 2016).
Synthesis and complexation of 3-methyl-2-(phenylsulfonamido)butanoic acid with metals such as Cu, Zn, Fe, Ni, and Cd have been explored. The synthesized compounds exhibited promising antimicrobial, antifungal, and enzyme inhibition activities, suggesting their potential for various therapeutic applications (Danish et al., 2021).
Antimicrobial and Antifungal Effects
- Derivatives of this compound containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Mickevičienė et al., 2015).
Novel Catalytic Applications
- The novel synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 demonstrates the use of this compound derivatives in catalysis. This approach introduces an efficient and environmentally friendly method for preparing compounds with potential biological activity, showcasing the versatility of these sulfonamide derivatives in synthetic chemistry (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of Ionic Liquids
- The compound has been utilized in the synthesis of a new class of ionic liquids through solvent-free conditions, highlighting its utility in green chemistry applications. This showcases the role of this compound derivatives in facilitating environmentally friendly chemical processes (Fringuelli et al., 2004).
Propiedades
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-6-9(2)8-10/h5-8,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXETIWPGGWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC(=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)
